molecular formula C14H12Cl2N2OS B4550298 N-(2,4-dichlorophenyl)-N'-(2-hydroxy-4-methylphenyl)thiourea

N-(2,4-dichlorophenyl)-N'-(2-hydroxy-4-methylphenyl)thiourea

Cat. No.: B4550298
M. Wt: 327.2 g/mol
InChI Key: WXUBSBORXIJCIH-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-N'-(2-hydroxy-4-methylphenyl)thiourea is a useful research compound. Its molecular formula is C14H12Cl2N2OS and its molecular weight is 327.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.0047396 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterisation of Derivatives Research on thiourea derivatives, including those similar to N-(2,4-dichlorophenyl)-N'-(2-hydroxy-4-methylphenyl)thiourea, focuses on their synthesis and characterisation. A study detailed the synthesis and characterisation of a series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives using spectroscopic techniques and single-crystal X-ray diffraction. These compounds showed significant infrared spectra stretching vibrations and nuclear magnetic resonance (NMR) chemical shifts, indicating their potential for various applications in material science and chemistry (Yusof, Jusoh, Khairul, & Yamin, 2010).

Antipathogenic Activity Another area of application for thiourea derivatives involves their antipathogenic properties. A study on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives highlighted their interaction with bacterial cells, both in free and adherent states. The research demonstrated the potential of these derivatives for developing novel antimicrobial agents with antibiofilm properties, especially effective against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Environmental Remediation Thiourea derivatives are also investigated for their role in environmental remediation. For instance, the rapid mineralization of the phenylurea herbicide diuron by specific bacterial strains in pure culture and within consortia was studied. This research underscores the potential of using microbial consortia for the bioremediation of soil and water contaminated with diuron and similar compounds, offering a promising approach to mitigating environmental pollution (Sørensen, Albers, & Aamand, 2008).

Metal Complex Formation The formation of metal complexes with thiourea derivatives is another significant application. Research on synthesizing and characterizing some transition metal complexes with N-phenyl-N’-[substituted phenyl] thiourea revealed that these complexes have diverse applications due to their unique structural and chemical properties. Such studies provide insights into the potential uses of thiourea derivatives in catalysis, material science, and the development of new chemical entities (Shadab & Aslam, 2014).

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-hydroxy-4-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS/c1-8-2-4-12(13(19)6-8)18-14(20)17-11-5-3-9(15)7-10(11)16/h2-7,19H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUBSBORXIJCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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